molecular formula C21H28O4 B10854103 7-Carboxycannabidiol CAS No. 63958-77-0

7-Carboxycannabidiol

Cat. No.: B10854103
CAS No.: 63958-77-0
M. Wt: 344.4 g/mol
InChI Key: LQHAPFLIUQWVJR-DLBZAZTESA-N
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Description

Contextualizing 7-Carboxycannabidiol within Cannabinoid Metabolism

The metabolic journey of cannabidiol (B1668261) (CBD) in the human body is a multi-step process primarily occurring in the liver, leading to the formation of several byproducts, the most prominent of which is this compound (7-COOH-CBD). acs.orgnih.gov This process begins with the oxidation of CBD, a reaction catalyzed by cytochrome P450 (P450) enzymes. acs.orgnih.gov

The initial transformation converts CBD into an active metabolite known as 7-hydroxy-cannabidiol (7-OH-CBD). acs.orgnih.gov This hydroxylation is principally carried out by the P450 isoenzymes CYP2C19 and CYP2C9. nih.govresearchgate.net Following its formation, 7-OH-CBD undergoes further oxidation to become 7-COOH-CBD. acs.orgnih.gov While it was initially thought that CYP3A4 was the primary enzyme responsible for this second step, more recent research has revealed a more complex mechanism. nih.govnih.gov

Studies have demonstrated that cytosolic, NAD+-dependent enzymes, particularly aldehyde dehydrogenases (ALDH), play the main role in the conversion of 7-OH-CBD to 7-COOH-CBD. acs.orgnih.govresearchgate.net This discovery has addressed a significant knowledge gap in cannabinoid metabolism, highlighting that non-P450 enzymes are critical in the generation of this major metabolite. acs.orgnih.gov The entire metabolic cascade, from CBD to 7-COOH-CBD, is part of the body's effort to make the compound more water-soluble to facilitate its excretion, primarily through urine and feces, often as glucuronide conjugates. acs.orgnih.govnih.gov

Table 1: Key Enzymes in the Metabolic Pathway of CBD to 7-COOH-CBD
Metabolic StepPrimary Enzymes InvolvedCellular LocationCofactor Dependence
CBD → 7-OH-CBDCYP2C19, CYP2C9 acs.orgnih.govresearchgate.netMicrosomal (Liver) acs.orgNADPH acs.org
7-OH-CBD → 7-COOH-CBDAldehyde Dehydrogenases (ALDH) acs.orgnih.govresearchgate.netCytosolic (Liver) acs.orgnih.govNAD+ acs.orgnih.gov

Significance of Investigating Cannabinoid Metabolites in Biological Systems

Investigating cannabinoid metabolites like 7-COOH-CBD is fundamental to understanding the complete pharmacological and toxicological profile of the parent compound. After administration, 7-COOH-CBD becomes the most abundant metabolite of CBD found in the bloodstream, with plasma concentrations that can be 5 to 40 times higher than CBD itself. acs.orgnih.govnih.gov This high concentration underscores its importance as a potential biomarker for assessing CBD consumption. acs.org

Historically, 7-COOH-CBD has been considered a pharmacologically inactive metabolite, largely due to its lower lipid solubility and presumed inability to cross the blood-brain barrier effectively. nih.gov However, this perspective is being challenged by emerging in vitro research. Some studies suggest that 7-COOH-CBD may possess a higher binding affinity for peripheral CB1 receptors compared to CBD, prompting further investigation into its potential biological activities in the body's periphery. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of CBD and its Major Metabolites
CompoundMean Cmax (ng/mL)Mean AUC (ng/mL*h)Median Tmax (h)
CBD389.17 ± 153.23 nih.gov1,542.19 ± 488.04 nih.gov4 [1-6] nih.gov
7-OH-CBD81.35 ± 36.64 nih.gov364.70 ± 105.59 nih.gov4 [2-6] nih.gov
7-COOH-CBD1,717.33 ± 769.22 nih.gov9,888.42 ± 3,961.47 nih.gov4 [1-6] nih.gov

Data from a study involving healthy volunteers receiving orally administered CBD (750 mg twice daily for 3 days and a single dose on the 4th day). nih.gov Cmax: Maximum Plasma Concentration, AUC: Area Under the Curve, Tmax: Time to Maximum Concentration.

Evolution of Academic Research Perspectives on this compound

Academic research on this compound has evolved significantly over the decades. Initial studies, dating back to the latter half of the 20th century, were primarily focused on identifying the metabolic products of CBD in various species, including humans. beyondthc.com These early investigations established that 7-COOH-CBD and its derivatives were the major end-products of CBD metabolism. beyondthc.comnih.gov For a long period, 7-COOH-CBD was largely categorized as a terminal, inactive metabolite, serving mainly as an indicator of CBD intake.

The 21st century, particularly the last decade, has seen a marked shift in research perspectives. Scientists began to question the "inactive" label, spurred by the metabolite's high concentrations in the body. nih.gov Advanced analytical techniques have enabled more precise pharmacokinetic studies, quantifying its prevalence relative to CBD and 7-OH-CBD. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63958-77-0

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(3R,4R)-3-(2,6-dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-14-10-18(22)20(19(23)11-14)17-12-15(21(24)25)8-9-16(17)13(2)3/h10-12,16-17,22-23H,2,4-9H2,1,3H3,(H,24,25)/t16-,17+/m0/s1

InChI Key

LQHAPFLIUQWVJR-DLBZAZTESA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C(=O)O)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C(=O)O)O

Origin of Product

United States

Biochemical Pathways and Enzymatic Formation of 7 Carboxycannabidiol

Precursor Metabolism: Cannabidiol (B1668261) to 7-Hydroxycannabidiol (B1252178)

The initial step in the formation of 7-COOH-CBD involves the hydroxylation of CBD at the 7-position, yielding 7-hydroxycannabidiol (7-OH-CBD). This reaction is primarily catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the liver microsomes and utilize NADPH as a cofactor acs.orgresearchgate.netnih.govpharmgkb.orgresearchgate.netrealmofcaring.orgfrontiersin.orgymaws.comresearchgate.netresearchgate.net.

Terminal Oxidation: 7-Hydroxycannabidiol to 7-Carboxycannabidiol

Following its formation, 7-OH-CBD undergoes further metabolic processing, culminating in its conversion to 7-COOH-CBD. This step represents a terminal oxidation, transforming the hydroxyl group into a carboxylic acid moiety, and is critical for the elimination of the compound from the body.

The conversion of 7-OH-CBD to 7-COOH-CBD is predominantly mediated by enzymes located in the cytosol acs.orgnih.govresearchgate.netacs.orgresearchgate.net. This pathway is crucial as 7-COOH-CBD is identified as the major circulating metabolite of CBD in vivo acs.orgnih.govresearchgate.netacs.orgresearchgate.net.

Within the cytosolic compartment, Aldehyde Dehydrogenases (ALDHs) emerge as the principal enzymes responsible for the oxidation of 7-OH-CBD to 7-COOH-CBD acs.orgresearchgate.netnih.govresearchgate.netacs.orgresearchgate.netscispace.com. This enzymatic process is believed to occur in two stages: an initial conversion of the alcohol group of 7-OH-CBD to an aldehyde intermediate, followed by the oxidation of this aldehyde to the carboxylic acid by ALDH enzymes nih.gov. ALDHs are a critical superfamily of enzymes involved in the detoxification of aldehydes by converting them into less reactive carboxylic acids acs.org.

The catalytic activity of these cytosolic dehydrogenases, including ALDHs, is critically dependent on the presence of Nicotinamide Adenine Dinucleotide (NAD+) as a cofactor acs.orgnih.govresearchgate.netacs.orgresearchgate.net. Studies have shown that the formation of 7-COOH-CBD is largely driven by NAD+-dependent enzymatic reactions occurring in the cytosol, underscoring the essential role of this cofactor in the terminal oxidation pathway acs.orgnih.govresearchgate.netacs.orgresearchgate.net.

While NAD+-dependent cytosolic enzymes are the primary drivers of 7-COOH-CBD formation, some research suggests that NADPH-dependent microsomal enzymes also contribute to this metabolic conversion, albeit to a lesser extent acs.orgnih.govresearchgate.netacs.orgresearchgate.net. These enzymes may play a secondary role in the oxidation process or potentially in the generation of an aldehyde intermediate.

Summary of Enzymatic Pathways

Enzyme Class/Specific EnzymeCellular LocationCofactor(s)Metabolic StepPrecursorProductKey Findings/RoleCitation(s)
Cytochrome P450 (CYP)Liver microsomesNADPHHydroxylationCBD7-OH-CBDPrimary enzymes for CBD to 7-OH-CBD conversion; CYP2C19 and CYP2C9 are key players. acs.orgresearchgate.netnih.govpharmgkb.orgresearchgate.netrealmofcaring.orgfrontiersin.orgymaws.comresearchgate.netresearchgate.net
Cytosolic DehydrogenasesCytosolNAD+Oxidation7-OH-CBD7-COOH-CBDPrimary enzymes for 7-OH-CBD to 7-COOH-CBD conversion. acs.orgnih.govresearchgate.netacs.orgresearchgate.net
Aldehyde Dehydrogenase (ALDH)CytosolNAD+OxidationAldehyde intermediate7-COOH-CBDMajor enzyme in the terminal oxidation of 7-OH-CBD to 7-COOH-CBD. acs.orgresearchgate.netnih.govresearchgate.netacs.orgresearchgate.netscispace.com
Aldehyde Oxidase (AOX)CytosolNAD+OxidationAldehyde intermediate7-COOH-CBDMinor contribution to 7-COOH-CBD formation. acs.orgresearchgate.netnih.govresearchgate.netacs.orgresearchgate.net
NADPH-dependent Microsomal EnzymesMicrosomesNADPHOxidationAldehyde intermediate7-COOH-CBDLesser contribution to 7-COOH-CBD formation. acs.orgnih.govresearchgate.netacs.orgresearchgate.net

Compound Names:

this compound (7-COOH-CBD)

Cannabidiol (CBD)

7-Hydroxycannabidiol (7-OH-CBD)

Putative Multistep Oxidative Mechanism

The formation of this compound from CBD is understood to proceed through a multistep oxidative process. Initially, CBD is metabolized by CYP enzymes, such as CYP2C19 and CYP2C9, to form the pharmacologically active metabolite 7-hydroxy-cannabidiol (7-OH-CBD) acs.orgresearchgate.netpharmgkb.orgnih.gov. Following the formation of 7-OH-CBD, a subsequent oxidative transformation leads to the generation of 7-COOH-CBD acs.orgresearchgate.net. This conversion is believed to involve intermediate aldehyde metabolites, which are then further oxidized to the corresponding carboxylic acid acs.orgnih.govresearchgate.netacs.org. While CYP enzymes initiate the hydroxylation, the subsequent oxidation to the carboxylic acid appears to be primarily catalyzed by cytosolic enzymes, potentially involving dehydrogenases nih.govresearchgate.netacs.org. The precise sequence and specific enzymes involved in each step of this multistep oxidative mechanism are still areas of active research, with evidence pointing towards a complex interplay of enzymatic activities acs.orgnih.govresearchgate.netacs.org.

Potential Role of Aldehyde Oxidase

While aldehyde dehydrogenases (ALDHs) are strongly implicated as the primary enzymes responsible for the formation of 7-COOH-CBD, aldehyde oxidase (AOX) has also been suggested to play a potential role, particularly in the metabolism of related cannabinoids like 11-nor-9-carboxy-tetrahydrocannabinol (11-COOH-THC) nih.govresearchgate.netacs.org. Aldehyde oxidase is a cytosolic molybdoflavoenzyme known for its ability to catalyze the oxidation of aldehydes to carboxylic acids, as well as the oxidation of various nitrogen-containing heterocycles wuxiapptec.comhyphadiscovery.comevotec.com. Studies have indicated that AOX inhibition can affect the formation of 11-COOH-THC nih.gov. Although the direct contribution of AOX to 7-COOH-CBD formation is less definitively established compared to ALDHs, its known role in oxidizing aldehyde intermediates in other metabolic pathways suggests a potential, albeit possibly minor, involvement or a complementary role in cannabinoid metabolism nih.govresearchgate.netacs.orgwuxiapptec.com. Further research is needed to fully delineate the specific contributions of AOX and other potential enzymes in the precise pathway leading to 7-COOH-CBD.

Comprehensive Metabolic Schemata of Cannabidiol and its Carboxy Metabolite

The metabolism of CBD in humans is a complex process, resulting in a variety of metabolites. The primary pathways involve hydroxylation, glucuronidation, and oxidation. Following oral administration, CBD is extensively metabolized in the liver. The initial step often involves hydroxylation at various positions, with the 7-position being a significant site, leading to the formation of 7-hydroxy-cannabidiol (7-OH-CBD) primarily by CYP2C19 and CYP2C9 acs.orgresearchgate.netpharmgkb.orgnih.gov. 7-OH-CBD is considered an active metabolite with pharmacological activity comparable to CBD researchgate.netresearchgate.netnih.gov. Subsequently, 7-OH-CBD undergoes further oxidative metabolism to yield this compound (7-COOH-CBD) acs.orgresearchgate.net.

7-COOH-CBD is a major circulating metabolite in plasma and is generally considered pharmacologically inactive due to its lower lipid solubility and limited ability to cross the blood-brain barrier researchgate.netresearchgate.netnih.gov. However, its high concentration suggests significant metabolic conversion. The formation of 7-COOH-CBD is predominantly mediated by cytosolic NAD+-dependent enzymes, with aldehyde dehydrogenases (ALDHs) playing a key role. While CYP3A4 is involved in other metabolic clearance pathways of CBD, its direct role in the conversion of 7-OH-CBD to 7-COOH-CBD is less clear, with some studies suggesting it may contribute acs.orgresearchgate.netnih.govalmacgroup.com.

Other metabolic routes for CBD include hydroxylation at positions 4, 6, and other sites on the side chain, as well as glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs) pharmgkb.orgtandfonline.comresearchgate.netnih.gov. These various metabolites are subsequently excreted through urine and feces acs.orgresearchgate.net.

Metabolic Pathways of Cannabidiol (CBD)

Pathway StepPrimary Enzyme(s) InvolvedIntermediate Metabolite(s)Major Metabolite FormedNotes
Initial Hydroxylation CYP2C19, CYP2C9N/A7-OH-CBD7-OH-CBD is pharmacologically active and has similar potency to CBD acs.orgresearchgate.netnih.govpharmgkb.org.
Oxidation to Carboxylic Acid Aldehyde Dehydrogenases (ALDHs), potentially AOXAldehyde intermediates7-COOH-CBD7-COOH-CBD is a major circulating metabolite, generally considered inactive, formed via multistep oxidation, primarily by cytosolic NAD+-dependent enzymes acs.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.netacs.org.
Other Hydroxylations CYP3A4, CYP2C19, CYP2C9, CYP1A1, CYP1A2, CYP2D6Various hydroxylated intermediates6-OH-CBD, 4-OH-CBD, etc.These metabolites contribute to the complex metabolic profile of CBD pharmgkb.orgtandfonline.comresearchgate.netnih.gov.
Glucuronidation UGT1A7, UGT1A9, UGT2B7, UGT2B17N/ACBD-GlucuronideGlucuronidation can occur on CBD itself or its hydroxylated metabolites, facilitating excretion pharmgkb.orgtandfonline.comresearchgate.netnih.gov.
Excretion N/AVarious metabolitesExcreted conjugatesMetabolites are primarily excreted in urine and feces, often as glucuronide conjugates acs.orgresearchgate.net.

Pharmacological and Cellular Activity Investigations of 7 Carboxycannabidiol

Receptor Binding and Ligand Affinities

Investigations into the binding profile of 7-Carboxycannabidiol have primarily focused on its interaction with cannabinoid receptors, particularly the CB1 receptor.

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Research suggests that this compound exhibits a low binding affinity for the CB1 receptor researchgate.net. While specific quantitative data (e.g., IC50 values) were not universally detailed across all reviewed sources, the general consensus indicates a significantly weaker interaction compared to other cannabinoids known to bind CB1. Some in vitro studies suggest that 7-COOH-CBD may have a higher binding affinity for peripheral CB1 receptors compared to the parent compound, cannabidiol (B1668261) (CBD) researchgate.netkarger.com. However, other sources classify it as a pharmacologically inactive metabolite due to its lower lipid solubility and uncertainties regarding its blood-brain barrier transport researchgate.netkarger.com.

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Compared to cannabidiol (CBD), this compound generally demonstrates a reduced affinity for the CB1 receptor researchgate.netnih.gov. CBD itself is known to have a low affinity for CB1 receptors, often acting as a negative allosteric modulator rather than a direct agonist or antagonist nih.govmdpi.comwikipedia.org. The conversion of CBD to 7-COOH-CBD represents a metabolic transformation that appears to diminish its interaction strength with CB1 receptors, as indicated by higher IC50 values or classifications of inactivity in some studies researchgate.netkarger.com.

Cellular Level Interactions and Responses

The cellular effects of this compound have been explored, particularly concerning its impact on hepatic cells and cell cycle regulation.

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Studies have investigated the cytotoxic potential of this compound in various cellular models, with a notable focus on liver cells.

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Research indicates that this compound can induce cellular damage in hepatic cell models, including HepG2 cells and primary human hepatocytes nih.govx-mol.netresearchgate.netresearchgate.net. These metabolites, along with 7-hydroxy-CBD, have been shown to induce cellular damage similar to the parent compound, CBD nih.govx-mol.netresearchgate.net. The mechanisms underlying this cytotoxicity involve apoptosis and endoplasmic reticulum (ER) stress nih.govx-mol.netresearchgate.net. For instance, treatment of HepG2 cells with this compound has been associated with increased caspase activity and DNA damage markers, indicative of apoptotic pathways researchgate.net.

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This compound has been observed to influence cell cycle progression in hepatic cell models. Studies have reported that this metabolite, similar to CBD, can cause cell cycle disturbances in HepG2 cells nih.govx-mol.netresearchgate.net. While specific details on the phase of arrest are not consistently reported for 7-COOH-CBD alone, research on CBD and its metabolites collectively suggests potential alterations in cell cycle regulation, which may include arrest at certain phases. For example, CBD has been shown to induce G1 cell cycle arrest and inhibit DNA synthesis, and its metabolites may share similar effects researchgate.net.

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Compound List:

this compound (7-COOH-CBD)

Cannabidiol (CBD)

7-Hydroxycannabidiol (B1252178) (7-OH-CBD)

Δ9-Tetrahydrocannabinol (Δ9-THC)

In vitro Cytotoxicity Mechanisms

Apoptosis Induction Pathways

Research indicates that this compound, similar to its parent compound Cannabidiol (CBD), can induce apoptosis in various cell types. Studies on human hepatic cells have shown that both 7-hydroxy-CBD and 7-carboxy-CBD can lead to cytotoxicity through apoptosis researchgate.netnih.govx-mol.netscilit.com. This apoptotic process is characterized by increased activation of caspase-3/7 and a higher proportion of annexin (B1180172) V and propidium (B1200493) iodide (PI)-positive cells researchgate.netresearchgate.net. In human Leydig cells, CBD and its metabolites, including 7-carboxy-CBD, were found to promote apoptosis nih.govtoxicology.org. Specifically, CBD was observed to inhibit Leydig cell growth by arresting the cell cycle at the G1/S transition and decreasing DNA synthesis, with apoptosis being a significant biological process affected nih.gov.

Endoplasmic Reticulum (ER) Stress Responses

Investigations have also revealed that this compound can induce endoplasmic reticulum (ER) stress in cells. Studies examining human hepatic cells demonstrated that 7-hydroxy-CBD and 7-carboxy-CBD caused ER stress, contributing to cellular damage researchgate.netnih.govx-mol.netresearcher.life. This ER stress, alongside apoptosis, is identified as a mechanism underlying the cytotoxicity of these CBD metabolites in hepatic cells researchgate.netnih.govx-mol.net. While 7-hydroxy-CBD's ER stress effects can be attenuated by CYP2D6 metabolism, 7-carboxy-CBD is not metabolized by these enzymes, suggesting a direct role in ER stress induction researchgate.netnih.gov.

Effects on Reproductive Cell Lines

The impact of this compound on reproductive cell lines has been a subject of study, revealing cytotoxic effects and inhibition of cellular proliferation.

Cytotoxicity in Primary Human Leydig Cells

Primary human Leydig cells have been investigated for their response to this compound. Studies have shown that 7-carboxy-CBD, along with 7-hydroxy-CBD, decreased cell viability and induced apoptosis in these cells after 24-hour treatment nih.govtoxicology.org. While both metabolites demonstrated lower cytotoxicity than CBD, 7-carboxy-CBD exhibited the lowest cytotoxicity among the three compounds tested in human Leydig cells nih.govresearchgate.netresearchgate.net. The research indicated that CBD, at concentrations below a certain benchmark, inhibited Leydig cell growth by arresting the cell cycle and decreasing DNA synthesis, with apoptosis being a key affected biological process nih.gov.

Inhibition of DNA Synthesis

This compound has been shown to inhibit DNA synthesis in certain cell types. In TM3 mouse Leydig cells, 7-carboxy-CBD was found to inhibit DNA synthesis, as indicated by a reduction in EdU incorporation researchgate.net. Similarly, studies on Sertoli cells (both mouse and human) revealed that 7-carboxy-CBD, like CBD and 7-hydroxy-CBD, inhibited cellular proliferation and decreased DNA synthesis during the S phase of the cell cycle nih.govtoxicology.org.

Assessment in Nonclinical Models of Biological Activity

This section covers the evaluation of this compound's biological activity in nonclinical settings, specifically in animal models relevant to seizure disorders.

Evaluation in Animal Models of Seizure Disorders

While the provided search results primarily focus on the cellular and molecular effects of this compound, particularly its cytotoxic and apoptotic pathways, direct evaluations in animal models of seizure disorders for this compound specifically are not detailed in the retrieved information. The search results do mention that 7-OH-CBD, a metabolite of CBD, has shown anti-seizure effects in the MES model in mice nih.gov. However, specific studies detailing the use and efficacy of this compound in animal models of seizure disorders were not found within the scope of the provided search snippets.

Absence of Anticonvulsant Effects in Specific Tests (e.g., Maximal Electroshock Seizure Threshold Test)

Research into the pharmacological profile of this compound (7-COOH-CBD), a significant metabolite of cannabidiol (CBD), has investigated its potential anticonvulsant properties. Specifically, studies examining its efficacy in animal models designed to mimic generalized seizures have indicated a lack of significant activity. The Maximal Electroshock Seizure Threshold (MES) test, a widely recognized preclinical model for evaluating anticonvulsant potential against tonic-clonic seizures, has been a key focus in these investigations ucl.ac.ukaesnet.org.

In studies employing the MES test in mice, this compound has not demonstrated the anticonvulsant effects observed with its parent compound, cannabidiol, or its other metabolite, 7-hydroxy-cannabidiol ucl.ac.ukaesnet.orgnih.govresearchgate.netnih.govchemrxiv.org. These findings suggest that the metabolic conversion of CBD into 7-COOH-CBD may result in a compound with diminished or absent anticonvulsant activity in this particular seizure model nih.gov. The lack of observed efficacy in the MES test, a model sensitive to compounds that block seizure spread, contributes to the characterization of 7-COOH-CBD as a pharmacologically less active metabolite, potentially due to factors such as its limited ability to cross the blood-brain barrier nih.gov.

Analytical Chemistry and Quantification Methodologies for 7 Carboxycannabidiol

Advanced Chromatographic and Spectrometric Techniques

The accurate determination of 7-COOH-CBD necessitates sophisticated analytical techniques capable of handling complex biological matrices and achieving high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of 7-COOH-CBD due to its superior sensitivity, selectivity, and ability to resolve structurally similar compounds nih.govnih.gov. This technique allows for the identification and quantification of 7-COOH-CBD even at low concentrations within biological samples researchgate.netsigmaaldrich.com.

Studies have demonstrated the effectiveness of LC-MS/MS in separating and quantifying 7-COOH-CBD alongside other cannabinoids and their metabolites, such as Δ⁸-THC-COOH and Δ⁹-THC-COOH nih.govspringernature.com. The use of specific chromatographic columns, like perfluorophenyl or C18 reversed-phase columns, coupled with optimized mobile phase conditions, is critical for achieving adequate separation of these analytes ojp.govresearchgate.netresearchgate.net. For instance, a dual-column approach using different stationary phases has been employed to enhance the confirmation and selectivity of cannabinoid isomer analysis, including 7-COOH-CBD ojp.govojp.gov.

Supported Liquid Extraction for Biological Matrix Analysis

Sample preparation is a critical step in the analysis of 7-COOH-CBD from biological matrices. Supported Liquid Extraction (SLE) has emerged as a preferred technique for its efficiency, speed, and ability to minimize matrix effects and emulsion formation, which are common challenges in liquid-liquid extraction researchgate.netspringernature.comresearchgate.netbiotage.co.jpchromatographyonline.combiotage.comchromatographyonline.comnih.govshimadzu.com.

SLE procedures typically involve diluting biological samples (e.g., plasma, urine) with an aqueous solution, loading them onto a solid support, and then eluting the analytes with an organic solvent biotage.co.jpchromatographyonline.comshimadzu.com. The choice of pre-treatment (e.g., pH adjustment with formic acid) and elution solvent (e.g., dichloromethane (B109758), ethyl acetate) can significantly impact the recovery of 7-COOH-CBD and other cannabinoids biotage.co.jpchromatographyonline.com. For example, pre-treatment of plasma with 1% formic acid followed by dichloromethane elution has shown high recoveries for various cannabinoid metabolites biotage.co.jpchromatographyonline.com. SLE methods have been successfully applied to urine, plasma, and whole blood for the extraction of various cannabinoid metabolites, including those related to CBD nih.govspringernature.combiotage.co.jpbiotage.comchromatographyonline.comshimadzu.com.

Quantification in Diverse Biological Matrices

The ability to quantify 7-COOH-CBD in various biological matrices is essential for comprehensive drug monitoring.

Plasma: LC-MS/MS methods, often coupled with SLE, have been developed and validated for the quantification of 7-COOH-CBD in human plasma sigmaaldrich.comchromatographyonline.commdpi.com. Studies have reported limits of quantification (LOQ) for 7-COOH-CBD in plasma ranging from 0.5 ng/mL to 26 ng/mL, with accuracy and precision generally within acceptable limits sigmaaldrich.com. The use of deuterated internal standards, such as 7-COOH-CBD-D3, is recommended for accurate quantification mdpi.com.

Oral Fluid and Exhaled Breath Condensate (EBC): Emerging research has focused on the analysis of cannabinoids, including 7-COOH-CBD, in non-invasive matrices like oral fluid (OF) and exhaled breath condensate (EBC) researchgate.netnih.gov. A study utilizing a supported liquid extraction approach and LC-QqQ-MS dMRM analytical method reported LOQs ranging from 0.5 to 6.0 ng/mL for cannabinoids in both OF and EBC, with recoveries between 60-90% researchgate.netnih.gov. Matrix effects, observed with some cannabinoids, were mitigated by using matrix-matched calibration researchgate.netnih.gov.

Urine: Urine analysis is a common method for detecting cannabis exposure, and LC-MS/MS methods have been developed to quantify 7-COOH-CBD in this matrix nih.govnih.govspringernature.comresearchgate.net. These methods often involve enzymatic hydrolysis followed by solid-phase extraction (SPE) or SLE, and LC-MS/MS detection nih.govnih.govspringernature.comresearchgate.net. Limits of detection (LOD) for carboxylated analytes like 7-COOH-CBD in urine have been reported as low as 0.06 ng/mL researchgate.net, with LOQs around 5 µg/L nih.gov or 0.69 pmol/min/mg protein nih.gov.

Method Validation and Performance Metrics

Rigorous method validation is paramount to ensure the reliability and accuracy of 7-COOH-CBD quantification.

Accuracy, Precision, Selectivity, and Sensitivity Assessments

Method validation involves assessing several key performance metrics:

Accuracy: This refers to how close the measured value is to the true value. Studies have reported accuracy for 7-COOH-CBD quantification in various matrices, with bias generally within ±25% or with determined concentrations close to spiked concentrations researchgate.netsigmaaldrich.comnih.gov.

Precision: This measures the reproducibility of the method. Inter-day and intra-day precision (expressed as relative standard deviation, RSD) for 7-COOH-CBD analysis typically fall within acceptable ranges, often below 20%, although high RSDs can occur near the limit of quantification researchgate.netsigmaaldrich.comnih.gov. Repeatability and intermediate precision have also been demonstrated in various studies nih.gov.

Selectivity: This ensures that the method can accurately measure the analyte of interest without interference from other components in the sample matrix. The use of LC-MS/MS inherently provides high selectivity, and dual-column chromatography can further enhance it, particularly for resolving isobaric or isomeric compounds ojp.govojp.gov. Matrix effects are a common challenge, but they can be mitigated through techniques like matrix-matched calibration researchgate.netnih.gov.

Sensitivity: This is assessed by the Limit of Detection (LOD) and Limit of Quantification (LOQ). For 7-COOH-CBD, LODs can be as low as 1-8 ng/mL in serum sigmaaldrich.com or 0.06 ng/mL in urine researchgate.net, while LOQs can range from 0.5 ng/mL to 6.0 ng/mL in oral fluid/EBC researchgate.netnih.gov or up to 26 ng/mL in serum sigmaaldrich.com.

Compliance with Analytical Standards

Analytical methods for cannabinoid analysis, including those for 7-COOH-CBD, are increasingly being validated according to established guidelines to ensure their suitability for forensic and clinical applications. The ANSI/ASB 036 standard, "Standard Practices for Method Validation in Forensic Toxicology," is frequently cited as a benchmark for method validation researchgate.netojp.govojp.govnih.gov. Compliance with such standards ensures that the methods are robust, reliable, and meet the requirements for evidentiary purposes ojp.govojp.gov. Other guidelines, such as those from AOAC and ASTM, are also referenced for method validation nih.govsigmaaldrich.com.

Compound List:

7-Carboxycannabidiol (7-COOH-CBD)

Cannabidiol (B1668261) (CBD)

Δ⁹-tetrahydrocannabinol (Δ⁹-THC)

11-hydroxy-Δ⁹-THC (Δ⁹-OH-THC)

11-nor-9-carboxy-Δ⁹-THC (Δ⁹-THC-COOH)

Cannabinol (CBN)

Δ⁸-tetrahydrocannabinol (Δ⁸-THC)

11-nor-9-carboxy-Δ⁸-THC (Δ⁸-THC-COOH)

Cannabigerol (CBG)

Cannabigerolic acid (CBGA)

Cannabinolic acid (CBNA)

Cannabichromene (CBC)

Cannabichromenic acid (CBCA)

Tetrahydrocannabivarin (THCV)

Tetrahydrocannabivarinic acid (THCVA)

Cannabidivarin (CBDV)

Cannabidivarinic acid (CBDVA)

Cannabicyclol (CBL)

Cannabicyclolic acid (CBLA)

7-Hydroxy cannabidiol

Δ⁹-tetrahydrocannabivarin (THCV)

11-nor-9-carboxy-THCV

Challenges in Analytical Determination and Interpretation

The accurate identification and quantification of this compound (7-COOH-CBD) in biological and other matrices present several analytical challenges. These challenges stem from the compound's chemical properties, its potential for transformation during sample preparation, and the inherent limitations of various analytical techniques, particularly immunoassays.

Potential for Conversion to Other Cannabinoids during Sample Preparation (e.g., 11-nor-9-Carboxy-Tetrahydrocannabinol during GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for cannabinoid analysis. However, the high temperatures and chemical conditions employed during GC-MS sample preparation can lead to the degradation or conversion of certain cannabinoids and their metabolites. Specifically, this compound (7-COOH-CBD) has been reported to convert into 11-nor-9-carboxy-tetrahydrocannabinol (THC-COOH) under certain sample preparation conditions rti.orgoup.comresearchgate.net. This conversion has been documented when laboratories utilized acidic derivatization agents for analysis researchgate.net. While standard laboratory assays may not show this conversion, the use of acidic reagents can induce it researchgate.net.

Furthermore, acidic cannabinoids, in general, are susceptible to decarboxylation into their neutral forms during GC-MS analysis due to the high temperatures in the injection port nih.govthieme-connect.com. This process necessitates the use of derivatization techniques to prevent such transformations and ensure accurate quantification nih.govthieme-connect.com. Although the primary focus here is on 7-COOH-CBD's conversion to THC-COOH, the general susceptibility of acidic cannabinoids to thermal degradation in GC-MS highlights the importance of carefully controlled sample preparation protocols to maintain analyte integrity nih.govfrontiersin.org.

Immunoassay Cross-Reactivity Profiles

Immunoassays are commonly used for the initial screening of cannabinoids due to their speed and cost-effectiveness. However, they are known to suffer from cross-reactivity issues, where antibodies designed to detect a specific analyte may also bind to structurally similar compounds, leading to false positive or false negative results nih.govuic.eduresearchgate.net.

Studies investigating the cross-reactivity of this compound (7-COOH-CBD) with common cannabinoid immunoassays have generally indicated that 7-COOH-CBD itself does not exhibit significant cross-reactivity. Specifically, in several studies, 7-COOH-CBD was found to be non-reactive in various immunoassay kits when tested at concentrations up to 1,000 ng/mL and even up to 2,500 ng/mL researchgate.netresearchgate.net. This suggests that direct interference from 7-COOH-CBD in standard THC immunoassays is unlikely at typical concentrations.

However, it is crucial to acknowledge that other cannabinoid analogs and their metabolites, such as 7-hydroxy-cannabidiol (7-OH-CBD), Δ⁸-THC, and Δ¹⁰-THC, have demonstrated varying degrees of cross-reactivity with different immunoassay screening kits researchgate.netnih.gov. This broader issue of cross-reactivity with related compounds underscores the necessity of confirmatory testing using more specific methods like GC-MS or LC-MS/MS for accurate identification and quantification, especially when interpreting borderline or positive immunoassay results nih.govuic.edu.

Table 1: Immunoassay Cross-Reactivity of this compound

AnalyteImmunoassay Kit/TypeTested Concentration (ng/mL)Cross-reactivity ObservedReference(s)
This compound (7-COOH-CBD)Various Immunoassay KitsUp to 1,000No researchgate.netresearchgate.net
This compound (7-COOH-CBD)Specific Immunoassay KitsUp to 2,500No researchgate.net

Compound Name Table:

Common NameIUPAC NameAbbreviation
This compound2-[(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl]-5-pentyl-1,3-benzodioxole-4-carboxylic acid7-COOH-CBD
11-nor-9-Carboxy-Tetrahydrocannabinol11-nor-9-carboxy-Δ⁹-tetrahydrocannabinolTHC-COOH
Cannabidiol2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diolCBD
Δ⁹-Tetrahydrocannabinol(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-olΔ⁹-THC

Chemical Synthesis and Process Development Research for 7 Carboxycannabidiol

Laboratory-Scale Synthesis Routes and Optimization

Initial efforts to produce 7-COOH-CBD were confined to the laboratory scale, often sufficient for generating small quantities for analytical standards. However, these early routes proved unsuitable for large-scale production due to inefficiencies, reliance on chromatography, and challenges with byproduct formation. acs.orgalmacgroup.com

The key transformations in the original nine-step synthesis are outlined below:

Allyl Protection : The phenolic hydroxyl groups of the starting material, CBD, are protected using an allyl group. almacgroup.com

Epoxidation : The protected CBD undergoes epoxidation. almacgroup.com

Acid-Catalyzed Ring Opening : The resulting epoxide is subjected to an acid-catalyzed ring-opening to produce an allylic alcohol. almacgroup.com

Deprotection : The allyl protecting groups are removed. almacgroup.com

Acetate (B1210297) Protection : The phenolic hydroxyls are then re-protected with acetate groups. almacgroup.com

Conversion to Aldehyde : The allylic alcohol is converted to an aldehyde through a sequence of mesylation and bromination followed by an allylic rearrangement and oxidation. almacgroup.com

Pinnick Oxidation : The aldehyde is oxidized to a carboxylic acid. almacgroup.com

Deprotection : The acetate protecting groups are removed to yield the final product. almacgroup.com

StepTransformationKey Reagents/Conditions
1Allyl Protection of CBD-
2Epoxidation-
3Acid-Catalyzed Ring Opening-
4Allyl DeprotectionPd(PPh₃)₄/dimedone
5Acetate Protection-
6Mesylation, Bromination/Allylic Rearrangement, Oxidation-
7Pinnick Oxidation to Carboxylic Acid-
8Acetate Deprotection-

Protecting groups are essential in multi-step synthesis to mask reactive functional groups and ensure selective transformations. jocpr.com In the initial synthesis of 7-COOH-CBD, a key challenge was the management of the two phenolic hydroxyl groups on the resorcinol (B1680541) ring of CBD. almacgroup.com

Byproduct formation was a significant hurdle in developing a robust and scalable process for 7-COOH-CBD synthesis. acs.orgalmacgroup.com During the conversion of the allylic alcohol to the corresponding aldehyde, significant quantities (around 20%) of an early-eluting byproduct were observed. almacgroup.com This impurity was identified as a quaternary ammonium (B1175870) salt, formed from the reaction of the allyl bromide intermediate with triethylamine (B128534) (Et₃N), a base used in the reaction. almacgroup.com

Process development efforts focused on minimizing the formation of this ammonium salt. It was discovered that the order of reagent addition was critical. almacgroup.com Reversing the order of addition—adding mesyl chloride (MsCl) before the triethylamine base—resulted in a significant reduction of the ammonium salt byproduct from 20% to 8%. almacgroup.com Another byproduct, a cyclic ether, was observed to form during an early step if the reaction was performed in the absence of a base. almacgroup.com

EntryModificationAmmonium Salt Byproduct (%)
1Original Procedure (Et₃N added before MsCl)20%
2Reversed Addition (MsCl added before Et₃N)8%

Scalability and Manufacturing Process Development

Transitioning a synthetic route from the lab bench to pilot-scale manufacturing requires a fundamental shift in methodology, particularly concerning purification. The initial laboratory-scale synthesis for 7-COOH-CBD was deemed unscalable primarily because it depended heavily on column chromatography. acs.orgalmacgroup.com

The original nine-step synthesis required chromatographic purification at seven different stages, a technique that is time-consuming, solvent-intensive, and impractical for producing kilogram quantities of material. almacgroup.com A key goal of process development was therefore to completely circumvent the need for chromatography. acs.orgalmacgroup.com

This was successfully achieved by implementing a series of classical chemical purification techniques that are more amenable to large-scale operations. These methods included:

Base washes to remove acidic impurities. acs.orgalmacgroup.com

Resin treatment to capture specific types of impurities. acs.orgalmacgroup.com

Crystallization/Salt Formation as a powerful method for purification. acs.orgalmacgroup.com

Slurry washes in appropriate solvents to remove soluble impurities from a solid product. acs.orgalmacgroup.com

To achieve the required purity for the final 7-COOH-CBD product without chromatography, specific large-scale methodologies were developed. acs.orgalmacgroup.com One of the most effective strategies was the formation of a dicyclohexylamine (B1670486) (DCHA) salt of an intermediate carboxylic acid. acs.orgalmacgroup.com This salt formation allowed for effective purification through crystallization, isolating the desired compound from process impurities. acs.orgalmacgroup.com

In the final step of the manufacturing process, after the protecting groups were removed to yield crude 7-COOH-CBD, a final purification was achieved using a methanol (B129727) slurry. acs.orgalmacgroup.com This involves suspending the crude solid product in methanol, which dissolves certain impurities while leaving the purer final product as a solid to be collected by filtration. acs.orgalmacgroup.com

The successful development of this scalable, chromatography-free process enabled the manufacturing of multi-kilogram quantities of 7-COOH-CBD. A pilot-scale run processing 30 kg of CBD delivered 1.99 kg of the final product. acs.orgalmacgroup.com Further scaling efforts successfully produced 31.79 kg of 7-COOH-CBD from approximately 0.5 metric tons of CBD starting material. acs.orgalmacgroup.com

ScaleCBD Input7-COOH-CBD Output
Pilot-Scale30 kg1.99 kg
Manufacturing Scale~500 kg31.79 kg

Yield Optimization in Pilot and Manufacturing Scales

The transition from laboratory-scale synthesis of 7-Carboxycannabidiol (7-COOH-CBD) to pilot and manufacturing scales presents considerable challenges that necessitate significant process optimization to ensure efficiency, purity, and yield. A primary obstacle in scaling up the initial laboratory process was its heavy reliance on chromatography for purification, a technique that is often impractical and not economically viable for large-scale production. acs.orgalmacgroup.com

The optimized process circumvents chromatography by employing a series of alternative purification techniques. These include base washes, resin treatment, and the formation of a dicyclohexylamine (DCHA) salt, which facilitates the isolation of the desired compound. acs.orgalmacgroup.com A final methanol slurry is used to achieve the required purity. almacgroup.com

The successful implementation of these optimizations was demonstrated in a pilot-scale run, which processed 30 kg of CBD to deliver 1.99 kg of 7-COOH-CBD. acs.orgalmacgroup.com Further scaling to a manufacturing level was also accomplished, ultimately delivering 31.79 kg of 7-COOH-CBD from approximately 0.5 metric tons of starting CBD material. acs.orgalmacgroup.com This demonstrates a robust and scalable process capable of producing kilogram quantities of the metabolite required for development activities. almacgroup.com

Table 1: Comparison of 7-COOH-CBD Synthesis Scales
ScaleStarting Material (CBD) InputFinal Product (7-COOH-CBD) OutputKey Process Features
Laboratory10 g~0.81 g (8.1% Overall Yield)9-step synthesis; Heavy reliance on chromatography. almacgroup.com
Pilot30 kg1.99 kgShortened 7-step route; Chromatography eliminated. acs.orgalmacgroup.com
Manufacturing~500 kg (~0.5 mT)31.79 kgPurification via base washes, resin, DCHA salt formation, and methanol slurry. acs.orgalmacgroup.com

Synthetic Accessibility and Reference Material Generation

The synthetic accessibility of this compound is crucial for its availability as an analytical reference standard, which is essential for research and regulatory purposes. synzeal.comsigmaaldrich.comcaymanchem.com The development of a scalable synthesis process, as detailed previously, directly addresses the need for kilogram quantities of 7-COOH-CBD for various development activities. almacgroup.com

The original 9-step laboratory synthesis was not considered scalable for producing reference materials in sufficient quantities due to its reliance on chromatography at seven of its steps. almacgroup.com The improved 7-step process enhances synthetic accessibility by being more efficient and avoiding time-consuming purification methods. acs.orgalmacgroup.com The process begins with the allyl protection of CBD, followed by epoxidation and an acid-catalyzed ring-opening to create an allylic alcohol. almacgroup.com The route proceeds through mesylation, bromination, and oxidation to form an aldehyde, which then undergoes a Pinnick oxidation to yield the carboxylic acid. almacgroup.com A final deprotection step furnishes the desired 7-COOH-CBD. almacgroup.com

This robust synthetic pathway makes it possible to produce high-purity 7-COOH-CBD that can be used as a certified reference material for analytical method development, quality control applications, and various clinical and non-clinical studies. synzeal.comsigmaaldrich.com The availability of this reference standard is vital for accurately quantifying the metabolite in biological samples and ensuring the consistency of research findings. sigmaaldrich.comnih.gov

Table 2: Key Aspects of the Scalable Synthetic Route for 7-COOH-CBD
ParameterDescription
Number of Steps7 steps (reduced from 9). almacgroup.com
Starting MaterialCannabidiol (B1668261) (CBD). almacgroup.com
Key TransformationsAllyl protection, epoxidation, acid-catalyzed ring-opening, Pinnick oxidation, deprotection. almacgroup.com
Purification StrategyNon-chromatographic: Base washes, resin treatment, dicyclohexylamine (DCHA) salt formation, methanol slurry. acs.orgalmacgroup.com
Application of ProductGeneration of reference material for research, development, and analytical testing. almacgroup.comsynzeal.comsigmaaldrich.com
Table 3: Mentioned Chemical Compounds
Compound Name
This compound (7-COOH-CBD)
Cannabidiol (CBD)
Dicyclohexylamine (DCHA)
Methanol

Disposition and Metabolic Kinetics Studies of 7 Carboxycannabidiol

Plasma Concentration Profiles and Exposure Characteristics

Studies consistently show that 7-COOH-CBD reaches the highest plasma concentrations among CBD and its major metabolites. nih.gov The plasma exposure to 7-COOH-CBD, as measured by the area under the curve (AUC), can be up to 40 times higher than that of the parent compound, CBD, after repeated administration. fda.govacs.org

The metabolite-to-parent drug exposure ratio (MPR) for 7-COOH-CBD is significantly higher than that of 7-OH-CBD. In a study involving healthy volunteers, the mean MPR for 7-COOH-CBD was 7.11 ± 3.48, whereas the MPR for 7-OH-CBD was 0.25 ± 0.07. nih.gov This indicates a substantially greater systemic exposure to 7-COOH-CBD compared to both CBD and the active metabolite 7-OH-CBD. nih.gov The typical order of plasma concentration is 7-COOH-CBD, followed by the parent drug CBD, with 7-OH-CBD having the lowest concentration. nih.gov

Pharmacokinetic analyses have quantified the high systemic exposure to 7-COOH-CBD. Following oral administration of 750 mg of CBD twice daily in healthy subjects, the peak plasma concentration (Cmax) and area under the curve (AUC) for 7-COOH-CBD were markedly higher than those for CBD and 7-OH-CBD. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of 7-COOH-CBD, CBD, and 7-OH-CBD. Data from a study in healthy volunteers receiving 750 mg of CBD twice daily. nih.gov

Factors Influencing Dispositional Variability

The disposition of 7-COOH-CBD can be influenced by several factors, with sex being a significant contributor to the observed variability in its pharmacokinetic parameters. nih.gov

Research has identified significant sex-related differences in the pharmacokinetics of 7-COOH-CBD. nih.gov Females generally exhibit greater exposure to CBD metabolites, including 7-COOH-CBD, over time. nih.govresearchgate.net After normalizing for body weight, studies have shown a 2.25-fold higher Cmax and a 1.97-fold higher AUC for 7-COOH-CBD in female subjects compared to male subjects. nih.govresearchgate.net This suggests potential sex differences in the metabolism or elimination of CBD. researchgate.net The concentration of 7-COOH-CBD has been noted to be higher in women, which may be linked to a higher proportion of fat tissue. researchgate.net The reason for this sex difference is not fully understood but could be related to differences in the activity of UGT (UDP-glucuronosyltransferase) enzymes involved in its metabolism. nih.gov

Table 2: Sex-Related Differences in Body Weight Normalized Pharmacokinetic Parameters for 7-COOH-CBD. nih.gov

While fixed doses of CBD are administered in some study contexts regardless of body weight, analysis has shown no significant linear relationship between body weight and the Cmax or AUC of the parent compound, CBD. nih.gov However, when examining its metabolites, a significant linear correlation has been observed between the AUC of 7-OH-CBD and body weight specifically in female subjects. nih.govresearchgate.net This suggests that body weight may play a role in the exposure to CBD metabolites, particularly in females.

Elimination Pathways

7-COOH-CBD is the terminal metabolite of the phase I metabolism of CBD. nih.gov Its elimination from the body involves a phase II metabolic reaction known as glucuronidation. nih.govnih.govijpcbs.com This process involves the conjugation of glucuronic acid to 7-COOH-CBD, which increases its water solubility and facilitates its excretion. ijpcbs.com The enzymes responsible for this are Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs). nih.govijpcbs.com Following glucuronidation, the resulting metabolite is primarily eliminated through the renal system. nih.gov In vitro studies have shown that 7-COOH-CBD itself does not inhibit UGT2B7-mediated metabolism, an important enzyme in drug elimination. nih.govresearchgate.net

Glucuronidation as a Secondary Metabolic Route

Following the initial Phase I metabolism of cannabidiol (B1668261) to its hydroxylated intermediates and subsequently to 7-Carboxycannabidiol (7-COOH-CBD), the compound undergoes further biotransformation via Phase II metabolism. acs.orgnih.gov Glucuronidation is a key pathway in this secondary metabolic route, converting 7-COOH-CBD into its glucuronide conjugate. nih.govnih.gov This process facilitates the elimination of the metabolite from the body. nih.gov In fact, the glucuronide metabolites of carboxylic acids like 7-COOH-CBD constitute the majority of the drug-related material recovered in urine. acs.orgnih.gov

While 7-COOH-CBD itself undergoes glucuronidation, in vitro studies have demonstrated that it also acts as an inhibitor of several UDP-glucuronosyltransferase (UGT) enzymes. ciplamed.comepidyolex.ch Specifically, at clinically relevant concentrations, 7-COOH-CBD has been shown to inhibit the activity of UGT1A1, UGT1A4, and UGT1A6. medicines.org.uknps.org.au This inhibitory action suggests a potential for drug-drug interactions with other substances that are metabolized by these specific UGT enzymes. epidyolex.chnps.org.au Conversely, one in vitro study found that 7-COOH-CBD did not exhibit inhibitory activity against UGT2B7-mediated morphine metabolism. nih.gov The specific UGT enzymes responsible for the glucuronidation of 7-COOH-CBD itself require further investigation. mdpi.com

Table 1: In Vitro Inhibitory Activity of 7-COOH-CBD on UGT Enzymes
UGT EnzymeInhibitory Effect by 7-COOH-CBDReference
UGT1A1Inhibitor ciplamed.comepidyolex.chmedicines.org.uk
UGT1A4Inhibitor ciplamed.comepidyolex.chmedicines.org.uk
UGT1A6Inhibitor ciplamed.comepidyolex.chmedicines.org.uk
UGT2B7No inhibitory activity observed (against morphine metabolism) nih.gov

Renal Elimination Mechanisms

The primary route of elimination for this compound from the body is through the renal system following its metabolic conversion. nih.gov After undergoing glucuronidation, the resulting water-soluble 7-COOH-CBD glucuronide conjugate is excreted in the urine. acs.orgnih.gov While the parent compound, cannabidiol, and its metabolites are primarily excreted via feces, a notable portion is eliminated renally as glucuronide conjugates. nih.govnih.gov

Studies have been conducted to assess the impact of kidney function on the clearance of this metabolite. A pharmacokinetic study involving subjects with varying degrees of renal impairment (mild, moderate, and severe) found no statistically significant differences in the maximum plasma concentration (Cmax) or the area under the plasma concentration-time curve (AUC) for 7-COOH-CBD when compared to subjects with normal renal function. nih.gov The time to reach maximum plasma concentration (tmax) for 7-COOH-CBD was also independent of renal impairment status. nih.gov This suggests that the disposition of 7-COOH-CBD is not significantly altered in individuals with renal impairment and that this elimination pathway remains effective. nih.gov

Interactions with Drug Transporters (Substrate Activity for MDR1, OATP1B1, OATP1B3, BCRP)

The interaction of this compound with various drug transporters has been evaluated in vitro to understand its potential role in pharmacokinetic interactions. Research has focused on its capacity to act as a substrate for key efflux and uptake transporters.

Contrary to its parent compound, cannabidiol, 7-COOH-CBD has been identified as a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter. ciplamed.comepidyolex.chfda.gov This indicates that P-gp may play a role in the disposition and distribution of this metabolite.

However, for other major transporters, substrate activity has not been observed. According to data from regulatory submissions, 7-COOH-CBD was not found to be a substrate of the Breast Cancer Resistance Protein (BCRP), nor the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) or Organic Anion Transporting Polypeptide 1B3 (OATP1B3). fda.gov While 7-COOH-CBD is not a substrate for BCRP or OATP1B3, some in vitro data suggest it has the potential to inhibit these transporters. ciplamed.comepidyolex.ch

Table 2: Substrate Activity of 7-COOH-CBD for Key Drug Transporters
TransporterIs 7-COOH-CBD a Substrate?Reference
MDR1 (P-gp)Yes ciplamed.comepidyolex.chfda.gov
OATP1B1No fda.gov
OATP1B3No fda.gov
BCRPNo fda.gov

Environmental Toxicology Studies of 7 Carboxycannabidiol

Ecotoxicological Assessments in Aquatic Organisms

The presence of CBD and its metabolites in environmental samples has prompted studies to evaluate their effects on aquatic ecosystems. Research has focused on understanding the potential toxicity of these compounds to various aquatic organisms, which are susceptible to contaminants in waterways.

The freshwater oligochaete, Lumbriculus variegatus (California blackworm), is a common model organism used in ecotoxicological studies due to its sensitivity to environmental contaminants and its role in aquatic food webs. Studies have exposed Lumbriculus variegatus to 7-Carboxycannabidiol to assess its toxicological effects.

Research has demonstrated that exposure to this compound can lead to adverse effects in Lumbriculus variegatus. One study observed toxicity in 50% of the test population (LC50) at a concentration of 15.36 µM following a 24-hour exposure. nih.govresearcher.lifenih.gov The No Observed Adverse Effect Level (NOAEL) for 7-COOH-CBD was determined to be 5 µM, while the Lowest Observed Adverse Effect Level (LOAEL) was 10 µM. nih.gov At the highest tested concentration of 14 µM, 7-COOH-CBD caused toxicity in 38.88% of the exposed organisms. nih.gov

In addition to mortality, sublethal effects have also been noted. For instance, exposure to CBD, the parent compound of 7-COOH-CBD, was found to decrease tactile stimulation responses and reduce locomotor activity in Lumbriculus variegatus. nih.govresearcher.lifenih.gov

To better understand the environmental risk profile of CBD, studies have compared the toxicity of this compound to its parent compound, cannabidiol (B1668261) (CBD), and its intermediate metabolite, 7-Hydroxycannabidiol (B1252178) (7-OH-CBD).

These comparative studies have revealed differences in the toxicity of these three related compounds to Lumbriculus variegatus. After a 24-hour exposure, 7-OH-CBD was found to be the most toxic, with an LC50 value of 11.29 µM. nih.govresearcher.lifenih.gov Cannabidiol exhibited intermediate toxicity with an LC50 of 14.12 µM. nih.govresearcher.lifenih.gov this compound was observed to be the least acutely toxic of the three, with an LC50 of 15.36 µM. nih.govresearcher.lifenih.gov

The data indicates that the metabolic conversion of CBD to 7-OH-CBD increases its toxicity to Lumbriculus variegatus, while the subsequent conversion to 7-COOH-CBD results in a reduction of acute toxicity compared to both the parent compound and the hydroxylated intermediate. nih.gov

The following table summarizes the 24-hour toxicity data for CBD and its metabolites in Lumbriculus variegatus:

CompoundNOAEL (µM)LOAEL (µM)LC50 (µM)
Cannabidiol (CBD)1.05.014.12
7-Hydroxycannabidiol (7-OH-CBD)1.05.011.29
This compound (7-COOH-CBD)5.010.015.36

Future Research Directions and Unanswered Questions Regarding 7 Carboxycannabidiol

Elucidation of Complete Enzymatic Cascade in Formation

The metabolic pathway leading to 7-COOH-CBD begins with the oxidation of CBD, but the complete enzymatic sequence requires further detailed investigation. The initial conversion of CBD to its pharmacologically active intermediate, 7-Hydroxy-CBD (7-OH-CBD), is known to be catalyzed by cytochrome P450 (P450) enzymes in the liver, primarily CYP2C19 and CYP2C9. researchgate.netnih.gov

However, the subsequent and crucial oxidation of 7-OH-CBD to 7-COOH-CBD is less understood. researchgate.net Current research indicates this step is not significantly performed by liver microsomes but is largely dependent on cytosolic, NAD+-dependent enzymes. nih.govacs.org Experiments using human liver subcellular fractions and chemical inhibitors have provided strong evidence that aldehyde dehydrogenases (ALDHs) are the primary enzymes responsible for this conversion. nih.govresearchgate.netacs.orgresearchgate.net A minor contribution from NADPH-dependent microsomal enzymes is also noted. acs.org

A significant knowledge gap remains concerning the hypothesized aldehyde intermediate, 7-formyl-CBD. researchgate.net Future research must focus on definitively identifying and characterizing this intermediate and the specific ALDH isozymes involved in its rapid oxidation to 7-COOH-CBD. A complete mapping of this enzymatic cascade is essential for predicting metabolic rates, potential drug-drug interactions, and inter-individual variability in CBD metabolism.

Table 1: Enzymes Implicated in the Formation Pathway of 7-COOH-CBD

Metabolic Step Precursor Product Primary Enzymes Involved Cellular Location Cofactor Dependence
Step 1: Hydroxylation Cannabidiol (B1668261) (CBD) 7-Hydroxy-CBD (7-OH-CBD) CYP2C19, CYP2C9 Microsomal (Liver) NADPH

| Step 2: Oxidation | 7-Hydroxy-CBD (7-OH-CBD) | 7-Carboxycannabidiol (7-COOH-CBD) | Aldehyde Dehydrogenases (ALDHs) | Cytosolic (Liver) | NAD+ |

Comprehensive Receptoromics and Cellular Signaling Pathway Mapping

The pharmacological activity of 7-COOH-CBD is largely unresolved and presents a critical area for future investigation. For some time, it has been considered a pharmacologically inactive metabolite, partly due to its lower lipid solubility and questions regarding its ability to cross the blood-brain barrier. nih.gov This is supported by findings from a mouse model of generalized seizures, where 7-COOH-CBD did not exhibit the anticonvulsant effects seen with its precursor, 7-OH-CBD. aesnet.org

However, emerging in vitro data challenges the assumption of complete inactivity. One study suggested that 7-COOH-CBD may possess a higher binding affinity for peripheral cannabinoid 1 (CB1) receptors than CBD itself, indicating a potential for biological activity outside the central nervous system. nih.gov Furthermore, recent studies on human hepatic cells revealed that 7-COOH-CBD can induce cytotoxicity, apoptosis, and endoplasmic reticulum (ER) stress, demonstrating clear cellular effects. nih.gov

A comprehensive "receptoromics" approach is needed to screen 7-COOH-CBD against a wide array of known receptors, including cannabinoid and non-cannabinoid G protein-coupled receptors, ion channels, and nuclear receptors. Mapping the downstream cellular signaling pathways activated by any identified interactions will be crucial to understanding its true biological role.

Refined in vivo Biological Activity Profiling in Diverse Systems

While 7-COOH-CBD is the most abundant CBD metabolite found in serum, its in vivo biological effects remain poorly defined. nih.govnih.gov Pharmacokinetic studies confirm its prominence, with concentrations often exceeding the parent compound by 5- to 10-fold. nih.govnih.gov However, high plasma concentration does not inherently equate to biological activity.

Table 2: Mean Pharmacokinetic Parameters of 7-COOH-CBD in Healthy Human Subjects

Parameter Value (mean ± SD) Unit
Cmax (Maximum Concentration) 1,717.33 ± 769.22 ng/mL
Tmax (Time to Maximum Concentration) 4 [1–6] (median [min–max]) hours
AUC (Area Under the Curve) 9,888.42 ± 3,961.47 ng/mL*h

Data from a short-term, high-dose exposure study. nih.gov

Future research must move beyond basic pharmacokinetics to profile the activity of 7-COOH-CBD in diverse in vivo systems. Studies should investigate its effects on inflammation, pain, and metabolic function, particularly in peripheral tissues where its concentration is high. nih.gov Recent findings that 7-COOH-CBD induces cytotoxicity in human liver cells in vitro necessitate follow-up in vivo studies to assess the potential for liver toxicity. nih.gov Profiling its activity in various animal models of disease is essential to determine if this major metabolite contributes to the therapeutic effects or adverse event profile of CBD. realmofcaring.org

Development of Novel Analytical Techniques for Enhanced Specificity

Current quantification of 7-COOH-CBD in biological matrices relies heavily on highly sensitive and specific methods like liquid chromatography with tandem mass spectrometry (LC-MS/MS), including ultra-high-performance liquid chromatography (UHPLC-MS/MS). nih.govfda.govfrontiersin.org These techniques allow for the accurate measurement of 7-COOH-CBD in serum, plasma, and other fluids, with validated linearity over wide concentration ranges. nih.govnih.gov

Table 3: Example Validation Parameters for UHPLC-MS/MS Methods

Analyte Matrix Linearity Range (ng/mL) Limit of Quantification (ng/mL)
7-COOH-CBD Serum 1–10,000 20.0
7-COOH-CBD Whole Blood 3.5–5,000 N/A

Data compiled from separate studies. frontiersin.orgresearchgate.net

Despite the success of current methods, future research should focus on developing novel analytical techniques with even greater specificity and utility. This includes the development of methods capable of distinguishing 7-COOH-CBD from a growing list of other minor CBD metabolites that may have similar chemical structures. Furthermore, creating high-throughput and cost-effective techniques would be beneficial for large-scale clinical and toxicological screening. The development of methods for detecting 7-COOH-CBD and its conjugates in more complex matrices, such as wastewater, is also a necessary future step for environmental monitoring. researchgate.net

Strategies for Minimizing Analytical Artifacts in Quantification

Accurate quantification of cannabinoids and their metabolites is critical, and this requires a keen awareness of potential analytical artifacts. A significant challenge, particularly with gas chromatography-mass spectrometry (GC-MS), is the potential for chemical conversion of analytes during sample preparation or analysis. It has been reported that under strongly acidic conditions, which may be used during sample preparation, 7-COOH-CBD can be artificially converted to 11-nor-9-carboxy-tetrahydrocannabinol (THC-COOH). researchgate.net This could lead to false-positive results for THC consumption in forensic and clinical toxicology. researchgate.net

Future strategies must emphasize the validation of methods that avoid harsh chemical conditions. The widespread use of LC-MS/MS, which does not require high temperatures or chemical derivatization, is a primary strategy for mitigating these artifacts. cannabissciencetech.com Research should continue to investigate the stability of 7-COOH-CBD under various extraction, storage, and analysis conditions to establish standardized, best-practice protocols that ensure sample integrity and prevent the formation of analytical artifacts.

Exploration of Potential for Non-Cannabinoid Receptor Interactions

While the interaction of 7-COOH-CBD with CB1 and CB2 receptors remains an area of interest, its potential to interact with other, non-cannabinoid targets is a vast and unexplored field. The parent compound, CBD, is known to have a multimodal mechanism of action, interacting with targets such as transient receptor potential vanilloid-1 (TRPV1) and G protein-coupled receptor-55 (GPR55). nih.gov It is plausible that its major metabolite could also have off-target effects.

The recent discovery that 7-COOH-CBD induces apoptosis and ER stress in hepatic cells points to interactions with fundamental cellular pathways that may be entirely independent of classical cannabinoid receptors. nih.gov Future research should employ broad screening approaches to investigate the interaction of 7-COOH-CBD with a wide range of cellular targets. Understanding these potential non-cannabinoid interactions is critical for building a complete pharmacological profile and for identifying any currently unknown biological activities or toxicities.

Environmental Fate and Persistence Modeling

With the global increase in the use of CBD products, there is a corresponding potential for its metabolites, including 7-COOH-CBD, to be released into the environment through wastewater. Currently, there is a significant lack of data regarding the environmental fate, persistence, and potential ecotoxicity of this compound.

Future research must address this knowledge gap. Studies are needed to determine the degradation rate of 7-COOH-CBD in various environmental compartments, such as water and soil. This involves investigating its susceptibility to biodegradation, photodegradation, and other transformation processes. Based on this experimental data, computational models can be developed to predict its environmental persistence, potential for bioaccumulation, and transport through ecosystems. Such modeling is essential for a proactive assessment of the potential environmental risks associated with the widespread use of CBD.

Q & A

(Basic) What validated methodologies are recommended for quantifying 7-COOH-CBD in human plasma?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 7-COOH-CBD in biological matrices. Key methodological steps include:

  • Sample preparation : Protein precipitation with methanol or acetonitrile, followed by solid-phase extraction (SPE) to isolate acidic metabolites like 7-COOH-CBD .
  • Chromatographic conditions : Use a C18 column with gradient elution (e.g., water:acetonitrile with 0.1% formic acid) to separate 7-COOH-CBD from structurally similar cannabinoids.
  • Validation criteria : Adhere to FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and accuracy (85–115%) .

(Advanced) How can researchers address contradictory data in 7-COOH-CBD pharmacokinetic studies across populations?

Answer: Contradictions often arise from variability in metabolic enzymes (e.g., CYP3A4/CYP2C19 polymorphisms) or sampling protocols. Mitigation strategies:

  • Population stratification : Genotype participants for CYP450 isoforms and adjust pharmacokinetic models using nonlinear mixed-effects modeling (NONMEM) .
  • Standardized protocols : Control for fasting status, concomitant medications, and sampling intervals (e.g., 0–72 hours post-CBD administration) .
  • Meta-regression analysis : Incorporate covariates like age, liver function, and BMI to explain heterogeneity in systemic exposure .

(Basic) What experimental designs are optimal for studying 7-COOH-CBD’s metabolic pathway from cannabidiol (CBD)?

Answer: Use in vitro microsomal assays and hepatocyte models to map oxidative metabolism:

  • Microsomal incubation : Incubate CBD with human liver microsomes (HLMs) and NADPH, then quantify 7-COOH-CBD via LC-MS/MS. Include inhibitors (e.g., ketoconazole for CYP3A4) to identify enzyme contributions .
  • Time-course studies : Measure metabolite formation at 0, 15, 30, and 60 minutes to calculate kinetic parameters (Km, Vmax) .

(Advanced) How should researchers design longitudinal studies to assess 7-COOH-CBD accumulation in chronic CBD users?

Answer:

  • Cohort selection : Enroll participants with documented CBD use (>3 months) and exclude those using THC-containing products to avoid confounding .
  • Sampling schedule : Collect plasma samples at baseline, 1, 3, and 6 months. Analyze 7-COOH-CBD: CBD ratios to assess autoinduction of metabolism .
  • Statistical power : Use G*Power to calculate sample size (α=0.05, β=0.2) based on pilot data variability .

(Basic) What quality control measures are critical for synthesizing high-purity 7-COOH-CBD reference standards?

Answer:

  • Synthetic route validation : Confirm reaction intermediates (e.g., 7-hydroxy-CBD) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
  • Purity assessment : Use differential scanning calorimetry (DSC) to verify crystallinity and HPLC-UV (≥98% purity) .
  • Stability testing : Store standards at -80°C in amber vials; validate stability over 12 months with accelerated degradation studies (40°C/75% RH) .

(Advanced) What multi-omics approaches can elucidate 7-COOH-CBD’s off-target effects in preclinical models?

Answer: Integrate:

  • Transcriptomics : RNA-seq of liver tissue to identify CYP450 regulation pathways post-7-COOH-CBD exposure.
  • Metabolomics : Untargeted LC-MS to detect changes in bile acid or lipid profiles.
  • Proteomics : SILAC labeling to quantify enzyme expression shifts.
    Triangulate findings with pathway analysis tools (IPA, MetaboAnalyst) .

(Basic) How can researchers minimize matrix effects when quantifying 7-COOH-CBD in complex biological samples?

Answer:

  • Matrix-matched calibration : Prepare standards in drug-free plasma from the same population .
  • Internal standardization : Use deuterated 7-COOH-CBD-d3 to correct for ionization suppression .
  • Post-column infusion : Assess ion suppression/enhancement across the chromatographic run .

(Advanced) What statistical methods are recommended for reconciling conflicting dose-response relationships in 7-COOH-CBD studies?

Answer:

  • Bayesian hierarchical modeling : Pool data across studies while accounting for inter-study variability in dosing regimens .
  • Sensitivity analysis : Test robustness by excluding outliers or adjusting for publication bias (e.g., funnel plots) .

(Basic) What ethical considerations apply when enrolling human subjects in 7-COOH-CBD pharmacokinetic trials?

Answer:

  • Informed consent : Disclose risks of drug interactions (e.g., with anticoagulants) and potential THC contamination in CBD products .
  • IRB protocols : Submit detailed adverse event reporting plans, including hepatotoxicity monitoring (ALT/AST levels) .

(Advanced) How can machine learning improve predictive models of 7-COOH-CBD-drug interactions?

Answer:

  • Feature engineering : Input CYP450 inhibition data, physicochemical properties (LogP, pKa), and clinical PK parameters .
  • Algorithm selection : Use random forests to handle nonlinear relationships or recurrent neural networks (RNNs) for time-series data .
  • Validation : Benchmark against in vitro-in vivo extrapolation (IVIVE) models using root mean square error (RMSE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.